Cas no 847396-63-8 (1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)

1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- 847396-63-8
- 1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- 1-benzyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 1-benzyl-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
- AKOS001169205
- F0660-1920
- AKOS016259257
- Z111780716
-
- インチ: 1S/C28H29N3O2/c1-21-12-14-24(15-13-21)33-17-7-16-31-26-11-6-5-10-25(26)29-28(31)23-18-27(32)30(20-23)19-22-8-3-2-4-9-22/h2-6,8-15,23H,7,16-20H2,1H3
- InChIKey: BCJHMSRUXGQCJK-UHFFFAOYSA-N
- SMILES: O=C1CC(C2=NC3C=CC=CC=3N2CCCOC2C=CC(C)=CC=2)CN1CC1C=CC=CC=1
計算された属性
- 精确分子量: 439.22597718g/mol
- 同位素质量: 439.22597718g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 33
- 回転可能化学結合数: 8
- 複雑さ: 629
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.5
- トポロジー分子極性表面積: 47.4Ų
1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0660-1920-15mg |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0660-1920-20μmol |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0660-1920-5mg |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0660-1920-10μmol |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0660-1920-10mg |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0660-1920-30mg |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0660-1920-2μmol |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0660-1920-2mg |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0660-1920-5μmol |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0660-1920-1mg |
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-63-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-oneに関する追加情報
Introduction to 1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS No. 847396-63-8)
1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by the chemical identifier CAS No. 847396-63-8, represents a fusion of benzyl, pyrrolidinone, and benzodiazole moieties, which collectively contribute to its potential therapeutic applications. The presence of a 4-methylphenoxy substituent in its molecular framework suggests a possible influence on its metabolic stability and interaction with biological targets.
The structural composition of 1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one positions it as a candidate for further exploration in drug discovery initiatives. The benzodiazole moiety is particularly noteworthy, as it is well-documented for its anxiolytic and sedative effects, often utilized in the treatment of anxiety disorders and insomnia. The integration of this moiety with a pyrrolidinone scaffold introduces additional layers of pharmacological complexity, which may enhance binding affinity or modulate receptor interactions.
Recent advancements in medicinal chemistry have highlighted the importance of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological pathways simultaneously. The compound’s architecture aligns well with this concept, as it combines elements that could potentially influence various neurotransmitter systems. For instance, the pyrrolidinone ring is known to exhibit pharmacological activity at several sites, including serotonin and dopamine receptors, which are critical in modulating mood and cognitive functions.
The 4-methylphenoxy group is another key feature that warrants detailed investigation. This substituent not only influences the electronic properties of the molecule but also plays a role in determining its solubility and bioavailability. In drug development, optimizing these physicochemical properties is essential for achieving effective therapeutic outcomes. Preliminary computational studies suggest that the presence of this group could enhance the compound’s ability to cross the blood-brain barrier, a crucial factor for central nervous system (CNS) drugs.
In the context of current research trends, 1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one represents an intriguing candidate for further pharmacological evaluation. Its structural features suggest potential applications not only in CNS disorders but also in other therapeutic areas where modulation of neurotransmitter activity is relevant. For example, its dual interaction with serotonin and dopamine receptors could make it a viable candidate for treating conditions such as depression or attention deficit hyperactivity disorder (ADHD).
The benzyl group in the molecule contributes to its overall stability and lipophilicity, which are critical factors in drug formulation and delivery. Additionally, the benzodiazole moiety’s known safety profile provides a foundation for assessing the compound’s tolerability. However, it is important to note that while benzodiazoles are widely used, their potential for dependence necessitates careful consideration in drug design.
Recent studies have demonstrated that incorporating heterocyclic structures into drug candidates can lead to enhanced pharmacological effects. The pyrrolidinone ring in 1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is one such heterocycle that has shown promise in various pharmacological contexts. Its ability to engage with multiple receptor types suggests that it may have broader therapeutic implications beyond traditional anxiolytic applications.
The CAS No. 847396-63-8 registry number ensures that researchers can reliably identify and reference this compound in their studies. As more research emerges on this molecule, it will be essential to correlate its structural features with its biological activity using high-throughput screening (HTS) and other experimental techniques. This approach will help elucidate the specific interactions that contribute to its observed pharmacological effects.
In conclusion, 1-benzyl-4-{1-(3-(4-methylphenoxy)propyl)-1H-imidazo[5(4H)][1(2H)]benzodiazol-l(5H)-on]-e represents a promising scaffold for further pharmaceutical development. Its unique combination of structural elements positions it as a candidate for treating a range of neurological and psychiatric disorders. Continued investigation into its pharmacological profile will be crucial for determining its potential as a therapeutic agent.
847396-63-8 (1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one) Related Products
- 866845-82-1(1-(3-fluorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)
- 19228-91-2(Tert-Butyl thiophen-3-ylcarbamate)
- 1806168-76-2(Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate)
- 223754-20-9(5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride)
- 2171723-03-6(3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1261834-76-7(4-Methoxy-2-(2,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine)
- 1270455-60-1(4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid)
- 774560-40-6(4-(2-Chloro-5-nitrophenyl)-1,4-dihydro-1,3,5triazino1,2-abenzimidazol-2-amine)
- 131076-14-7(4,5-Dimethoxybenzene-1,2-diamine dihydrochloride)
- 2228135-03-1(3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid)




